molecular formula C19H15N3O4S B227435 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B227435
M. Wt: 381.4 g/mol
InChI Key: MGNVFWARDYEUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as TZI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione disrupts the redox balance of cancer cells, leading to their death. In addition, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. In addition, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is its potential as a novel anticancer agent with minimal toxicity towards normal cells. However, the synthesis of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex process that requires careful control of reaction conditions and purification steps. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione in vivo.

Future Directions

For 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione research include the development of new synthetic methods to improve the yield and purity of the compound. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione in vivo, as well as its potential applications in combination therapy with other anticancer agents. Finally, the potential applications of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as inflammation and oxidative stress-related disorders, should also be investigated.
Conclusion:
In conclusion, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, or 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, is a promising compound with potential applications in the field of medicine. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione and to develop new synthetic methods and therapeutic applications.

Synthesis Methods

The synthesis of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 2,3-dioxoindoline-1-acetic acid with 2-aminothiophenol in the presence of acetic anhydride. The resulting intermediate is then reacted with aniline to produce 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. The synthesis of 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to exhibit potential anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has also been investigated for its anti-inflammatory and antioxidant properties. These properties make 2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

5-anilino-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15N3O4S/c23-16-13-8-4-5-9-14(13)17(24)21(16)10-11-22-18(25)15(27-19(22)26)20-12-6-2-1-3-7-12/h1-9,15,20H,10-11H2

InChI Key

MGNVFWARDYEUNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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